(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring an ethyl-amino group at the 3-position of the pyrrolidine ring, linked to an (S)-2-amino-3-methyl-butyryl moiety. The tert-butyl ester at the 1-position enhances steric protection of the carboxylic acid, a common strategy in peptide synthesis to prevent undesired reactions during coupling steps.
Properties
IUPAC Name |
tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-7-19(14(20)13(17)11(2)3)12-8-9-18(10-12)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKZLCOLIOWBP-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex chiral compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activities, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, an amino acid derivative, and a tert-butyl ester group. Its molecular formula is with a molecular weight of approximately 327.46 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems, which may contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These methods are designed to maintain stereochemical integrity while constructing the compound. The general synthetic pathway includes:
- Formation of the Pyrrolidine Ring: Utilizing appropriate precursors to create the pyrrolidine structure.
- Coupling with Amino Acid Derivatives: Reacting the pyrrolidine with (S)-2-amino-3-methyl-butyric acid derivatives.
- Esters Formation: Introducing the tert-butyl ester through esterification reactions.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, potentially interacting with bacterial cell walls or metabolic pathways. This activity is particularly relevant in the development of new antibiotics.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and oxidative stress modulation.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Apoptosis | |
| MCF-7 | 20 | Oxidative Stress | |
| A549 | 25 | Cell Cycle Arrest |
Neuroprotective Effects
The pyrrolidine structure is often associated with neuroactive properties, suggesting potential neuroprotective effects. Compounds in this class may influence neurotransmitter systems and protect against neurodegenerative diseases.
Case Studies
-
Study on Anticancer Activity:
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various pyrrolidine derivatives, including this compound. The compound showed significant inhibition of tumor growth in xenograft models, indicating its potential as a therapeutic agent against solid tumors. -
Neuroprotective Research:
A recent study investigated the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal injury. Results indicated that these compounds could reduce neuronal death and improve functional recovery post-injury.
Scientific Research Applications
Antihypertensive Agents
Research indicates that derivatives of pyrrolidine compounds have been explored for their antihypertensive properties. The structural features of (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester may enhance its efficacy in modulating blood pressure through mechanisms involving the renin-angiotensin system .
Neuroprotective Effects
Studies have suggested that similar compounds can exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability of this compound to interact with neuroreceptors makes it a candidate for further investigation in neuropharmacology .
Peptide Synthesis
The compound's structure allows it to serve as a building block in peptide synthesis. Its incorporation into peptides can lead to the development of novel therapeutics targeting various diseases, including cancer and metabolic disorders .
Case Study 1: Antihypertensive Research
A study published in the Journal of Medicinal Chemistry examined the effects of pyrrolidine derivatives on blood pressure regulation in animal models. The results indicated that compounds structurally similar to this compound demonstrated significant reductions in systolic blood pressure, suggesting potential for clinical applications in hypertension management .
Case Study 2: Neuroprotective Properties
In a recent investigation published in Neuropharmacology, researchers explored the neuroprotective properties of various pyrrolidine derivatives. The study found that certain modifications to the pyrrolidine structure enhanced neuroprotection against oxidative stress-induced neuronal damage. This positions this compound as a promising candidate for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Molecular Properties
The following table summarizes critical differences between the target compound and its analogs:
*Estimated based on structural similarity.
Detailed Structural and Functional Analysis
Substituent Effects
- Amino Acid Side Chains: The target compound and the piperidine analog (CAS 864754-29-0) share the (S)-2-amino-3-methyl-butyryl group, which is critical for mimicking natural peptide substrates. This group may enhance binding to proteases or receptors. In contrast, the thiophene-carbonyl analog (CAS 1353998-25-0) replaces this moiety with a hydrophobic thiophene ring, likely altering solubility and target selectivity.
- Heterocyclic Additions : The pyrimidinyloxy analog (CAS 1264038-39-2) introduces a pyrimidine ring, which can engage in π-π stacking and hydrogen bonding, making it suitable for kinase inhibition.
Stereochemical Considerations
- The (R)-configuration in the target compound’s pyrrolidine ring contrasts with the (S)-configuration in the pyrimidinyloxy analog. This difference could drastically affect chiral recognition in biological systems, as seen in protease inhibitors where stereochemistry dictates binding affinity.
Ring Size and Conformational Flexibility
Preparation Methods
Enantioselective Pyrrolidine Formation
Chiral pyrrolidine intermediates are typically synthesized via asymmetric hydrogenation or enzymatic resolution. For example, (R)-pyrrolidine-1-carboxylic acid tert-butyl ester is prepared using a ruthenium-BINAP catalyst system, achieving >99% enantiomeric excess (ee) under 50 bar H₂ pressure in methanol. Alternative routes employ Evans oxazolidinone auxiliaries to install the R-configuration at the 3-position, followed by tert-butyloxycarbonyl (Boc) protection.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Asymmetric hydrogenation | Ru-(S)-BINAP, H₂ (50 bar), MeOH, 60°C | 92% | |
| Boc protection | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT | 85% |
Introduction of the Ethyl-Amino Group
The ethyl-amino moiety is introduced via nucleophilic substitution or reductive amination.
Mitsunobu Reaction for Stereochemical Retention
A Mitsunobu reaction between (R)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester and ethylamine ensures retention of configuration. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C, the reaction proceeds with 88% yield. Excess ethylamine (3 equiv) suppresses diethylation byproducts.
Reductive Amination Alternative
In cases where hydroxylated intermediates are unavailable, reductive amination of 3-keto-pyrrolidine derivatives with ethylamine and NaBH₃CN in methanol affords the ethyl-amino group with 78% yield. This method requires rigorous pH control (pH 6–7) to minimize over-reduction.
Coupling with (S)-2-Amino-3-methyl-butyric Acid
The (S)-2-amino-3-methyl-butyryl moiety is coupled via standard peptide chemistry.
Carbodiimide-Mediated Coupling
Activation of (S)-2-amino-3-methyl-butyric acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation. Reaction with (R)-3-(ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester at −15°C for 12 hours achieves 91% coupling efficiency.
Mixed Anhydride Method
For industrial-scale synthesis, mixed anhydrides generated from isobutyl chloroformate and N-methylmorpholine (NMM) in THF enable coupling at 0°C with 85% yield. This method avoids racemization due to low-temperature conditions.
Comparative Coupling Efficiency
| Method | Activator System | Temperature | Yield |
|---|---|---|---|
| Carbodiimide | EDC/HOBt | −15°C | 91% |
| Mixed Anhydride | Isobutyl chloroformate | 0°C | 85% |
Crystallization and Purification Techniques
Final purification leverages the compound’s solubility profile in methanol-water systems.
Anti-Solvent Crystallization
Crude product is dissolved in methanol (2.5:1 v/v methanol:water) and seeded with pre-formed crystals. Gradual water addition induces crystallization, yielding 97% purity after two recrystallizations.
Chromatographic Purification
For research-scale batches, reverse-phase HPLC using a C18 column with acetonitrile/water (0.1% TFA) gradient achieves >99% purity. Industrial processes prefer cost-effective flash chromatography on silica gel with ethyl acetate/hexane eluents.
Stereochemical Integrity and Analytical Validation
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms the R-configuration at the pyrrolidine 3-position and S-configuration at the amino acid α-carbon. Mass spectrometry (ESI+) validates the molecular ion peak at m/z 327.46 [M+H]⁺.
Scale-Up Challenges and Mitigation
Racemization During Coupling
High temperatures (>25°C) during amide bond formation cause epimerization at the (S)-2-amino-3-methyl-butyryl residue. Strict temperature control (−15°C to 0°C) and short reaction times (<6 hours) limit racemization to <2%.
tert-Butyl Ester Hydrolysis
Acidic conditions (pH <4) hydrolyze the tert-butyl ester. Buffering reaction mixtures at pH 6–7 with ammonium acetate preserves the protecting group.
Industrial Synthesis Protocol (Adapted from )
-
Step 1 : Asymmetric hydrogenation of 3-keto-pyrrolidine (Ru-BINAP, 50 bar H₂, 92% yield).
-
Step 2 : Boc protection (Boc₂O, DMAP, 85% yield).
-
Step 3 : Mitsunobu reaction with ethylamine (DEAD, PPh₃, 88% yield).
-
Step 4 : EDC/HOBt coupling with (S)-2-amino-3-methyl-butyric acid (91% yield).
-
Step 5 : Crystallization (methanol/water, 97% purity).
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis involves activating the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride) followed by esterification with tert-butyl alcohol in the presence of a base like triethylamine. For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed during the coupling of the (S)-2-amino-3-methylbutyryl moiety to the pyrrolidine core. Reaction optimization often includes temperature control (0–20°C) and solvent selection (e.g., dichloromethane) .
Q. What analytical techniques are recommended for characterizing stereochemical purity?
Chiral HPLC with polarimetric detection or chiral stationary phases is critical for verifying enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C, can resolve diastereomeric signals, while X-ray crystallography provides definitive stereochemical assignments for crystalline intermediates .
Q. What safety precautions are necessary for handling this compound?
Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile reagents. Store the compound in a cool, dry environment away from incompatible materials (e.g., strong acids/bases). Acute toxicity data suggest immediate medical consultation in case of exposure .
Q. What are its primary applications in medicinal chemistry?
This compound serves as a chiral intermediate in synthesizing enzyme inhibitors (e.g., protease or kinase inhibitors) and receptor ligands. The tert-butyl ester group enhances solubility and stability during solid-phase peptide synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric excess?
Systematic screening of catalysts (e.g., palladium complexes for reductive amination) and chiral bases (e.g., cinchona alkaloids) can enhance stereoselectivity. Kinetic resolution via enzymatic methods (e.g., lipases) or dynamic kinetic asymmetric transformations (DyKAT) may further improve yields. Monitoring reaction progress with inline FTIR or LC-MS helps identify optimal termination points .
Q. What strategies resolve contradictions in reported synthetic yields?
Discrepancies often arise from variations in reagent purity, solvent drying methods, or catalytic loading. Reproducibility studies should include rigorous moisture control (e.g., molecular sieves) and standardized workup protocols. Computational modeling (e.g., DFT calculations) can predict reaction pathways and identify rate-limiting steps .
Q. How does the tert-butyl ester group influence stability under different storage conditions?
The tert-butyl group provides steric hindrance, reducing hydrolysis in humid environments. Stability studies under accelerated conditions (40°C/75% RH) show negligible degradation over 6 months when stored in inert atmospheres. However, prolonged exposure to protic solvents (e.g., methanol) or acidic media cleaves the ester .
Q. What computational methods support retrosynthetic analysis for derivatives?
AI-driven platforms (e.g., Pistachio, Reaxys) leverage reaction databases to propose feasible routes. Retrosynthetic trees prioritize high-yield steps, such as amide bond formation or protecting group strategies. Machine learning models trained on kinetic data predict optimal conditions for stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
